molecular formula C12H14N4O2 B7557964 N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline

Cat. No. B7557964
M. Wt: 246.27 g/mol
InChI Key: OFGVPZNLLOYKCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline, commonly referred to as DMNP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMNP is a nitroaromatic compound that has been used in various organic synthesis reactions and exhibits potent biological activity.

Mechanism of Action

The mechanism of action of DMNP is not fully understood. However, it has been reported to act by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis. DMNP has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
DMNP has been reported to exhibit both biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit the growth of fungi and bacteria, and act as a fluorescent probe for the detection of metal ions. DMNP has also been reported to exhibit toxicity and carcinogenicity, which limits its use in scientific research.

Advantages and Limitations for Lab Experiments

DMNP has several advantages for lab experiments, including its potent biological activity, high yield and purity synthesis method, and fluorescent properties. However, its toxicity and carcinogenicity limit its use in scientific research, and caution should be taken when handling DMNP.

Future Directions

There are several future directions for the study of DMNP, including its use as a model compound for the study of nitroaromatic compounds, its potential applications in drug discovery, and its use as a fluorescent probe for the detection of metal ions. Furthermore, the development of safer and more efficient synthesis methods for DMNP could lead to its increased use in scientific research.

Synthesis Methods

DMNP can be synthesized through a two-step process involving the condensation of 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde with 2-nitroaniline in the presence of sodium methoxide, followed by the reduction of the resulting Schiff base with sodium borohydride. This method has been reported to yield DMNP with a high yield and purity.

Scientific Research Applications

DMNP has been widely used in scientific research due to its potent biological activity. It has been reported to exhibit anticancer, antifungal, and antibacterial activity. DMNP has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic synthesis reactions. Furthermore, DMNP has been used as a model compound for the study of nitroaromatic compounds, which are known to be toxic and carcinogenic.

properties

IUPAC Name

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-10(9(2)15-14-8)7-13-11-5-3-4-6-12(11)16(17)18/h3-6,13H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGVPZNLLOYKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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